REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10]([O:12][CH3:13])=[O:11].[C:17]([S-:19])#[N:18].[K+].C1OCCOCCOCCOCCOCCOC1>ClC1C=CC=CC=1>[CH3:13][O:12][C:10](=[O:11])[C:9]1[CH:14]=[CH:15][CH:16]=[C:7]([NH:6][C:17]([NH2:18])=[S:19])[CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
17.2 mmol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
KSCN
|
Quantity
|
18.2 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)[S-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the suspension is stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
FILTRATION
|
Details
|
After 4 h the obtained precipitate is filtered off
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL)
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water (390 mL)
|
Type
|
FILTRATION
|
Details
|
After filtration the residue
|
Type
|
WASH
|
Details
|
is washed twice with water (130 ml
|
Type
|
CONCENTRATION
|
Details
|
each), concentrated in vacuo
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried additionally by azeotropic removal of water with toluene
|
Type
|
CUSTOM
|
Details
|
The obtained product is used without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC(C1=CC(=CC=C1)NC(=S)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |